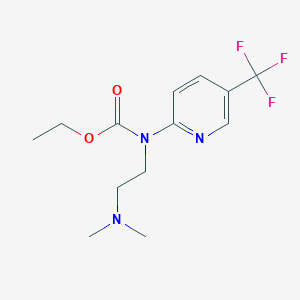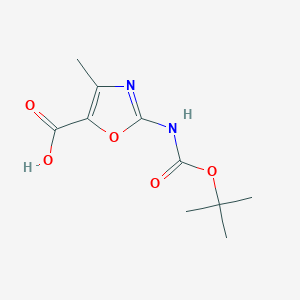
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of related compounds. For example, Magata et al. (2017) achieved high optical purity in the synthesis of a methyl ester derivative using a Pd-catalyzed amide coupling, highlighting the utility of this compound in stereoselective chemical synthesis (Magata et al., 2017).
Synthesis of Heterocyclic Compounds
This chemical has applications in the synthesis of diverse heterocyclic compounds. Lkizler et al. (1996) demonstrated its use in creating 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, showing its versatility in synthesizing nitrogen-containing heterocycles (Lkizler et al., 1996).
Role in Macrolide Synthesis
Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids, useful in the synthesis of macrolides. This indicates the potential of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid in complex organic synthesis, including pharmaceutical applications (Wasserman et al., 1981).
Development of Constrained Non-Peptide Mimetics
Sheng et al. (2015) studied a compound containing a proline-like moiety derived from 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid, revealing its use in developing new, stable molecular structures for potential therapeutic applications (Sheng et al., 2015).
Synthesis of Amino Acid Derivatives
Kollár and Sándor (1993) reported the hydroformylation of a derivative to produce important intermediates for synthesizing homochiral amino acid derivatives, illustrating its role in the preparation of biologically relevant molecules (Kollár & Sándor, 1993).
Peptide Synthesis
Benoiton and Chen (1981) demonstrated the compound's implication in peptide synthesis, specifically in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. This showcases its utility in peptide chemistry and the synthesis of complex biological molecules (Benoiton & Chen, 1981).
Propiedades
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJBMREDMPYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)


![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)

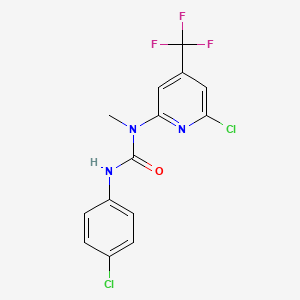

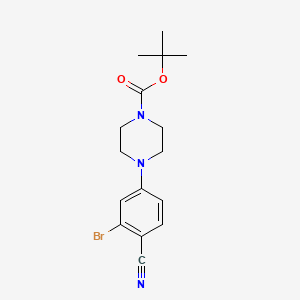
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
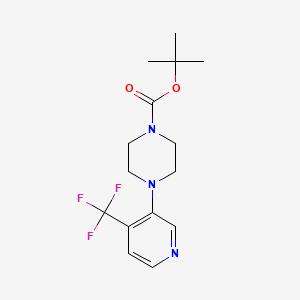

![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)
